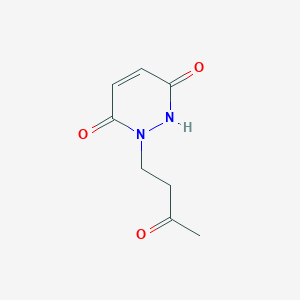

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a 3-oxobutyl group attached to the nitrogen atom at position 1 and the dione functionality at positions 3 and 6 makes this compound unique and versatile in chemical reactions and applications.

Métodos De Preparación

The synthesis of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyridazine derivative with a 3-oxobutylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent and scalable production .

Análisis De Reacciones Químicas

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dione functionality to diols.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyridazine derivatives .

Aplicaciones Científicas De Investigación

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyridazine derivatives.

Mecanismo De Acción

The mechanism of action of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione can be compared with other similar compounds, such as:

1-(3-Oxobutyl)-1,2-dihydropyridazine-4,5-dione: This compound has a similar structure but differs in the position of the dione functionality, leading to different chemical reactivity and biological activity.

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,5-dione: Another similar compound with variations in the dione positions, affecting its properties and applications.

This compound derivatives: Various derivatives with different substituents on the pyridazine ring or the 3-oxobutyl group, each with unique characteristics and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Actividad Biológica

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione, also known by its CAS number 16705-12-7, is a compound with significant biological interest due to its diverse pharmacological properties. Its molecular formula is C8H10N2O3, and it has a molecular weight of 182.18 g/mol. This article aims to explore the biological activity of this compound through various studies and data analyses.

The compound exhibits several notable chemical properties:

- Molecular Weight : 182.18 g/mol

- LogP : -1.21 (indicating low lipophilicity)

- Polar Surface Area : 57.69 Ų

- H-bond Acceptors/Donors : 5/1

These properties suggest that the compound may have favorable characteristics for biological activity, particularly in terms of solubility and interaction with biological membranes.

Antioxidant Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit antioxidant properties, which can mitigate oxidative stress in various biological systems. For instance, studies have shown that similar compounds can reduce reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory activity. In vitro assays demonstrate that it can inhibit lipoxygenase activity, a key enzyme in the inflammatory pathway. This inhibition may lead to reduced production of pro-inflammatory mediators .

Hypolipidemic Properties

The compound has shown promise in lowering lipid levels in animal models. Studies involving substituted oxazine derivatives indicate that these compounds can significantly reduce serum cholesterol and triglyceride levels, thereby suggesting potential therapeutic effects against hyperlipidemia .

Case Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antioxidant Activity | Cellular ROS measurement | Significant reduction in ROS levels at concentrations >10 µM |

| Study 2 | Anti-inflammatory Effects | Lipoxygenase inhibition assay | IC50 value of 15 µM indicating effective inhibition |

| Study 3 | Hypolipidemic Effects | Animal model (rats) | Reduction in total cholesterol by 25% after 4 weeks of treatment |

These studies underscore the potential of this compound as a therapeutic agent across multiple health conditions.

The biological activities of this compound are believed to stem from its ability to modulate key signaling pathways involved in inflammation and oxidative stress. Specifically:

- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes or scavenge free radicals directly.

- Anti-inflammatory Mechanism : By inhibiting lipoxygenase, it reduces the synthesis of leukotrienes and other inflammatory mediators.

Propiedades

IUPAC Name |

2-(3-oxobutyl)-1H-pyridazine-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-6(11)4-5-10-8(13)3-2-7(12)9-10/h2-3H,4-5H2,1H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZIAVBBNVOJRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1C(=O)C=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.